3-Cyclopropylhexan-1-amine
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Overview
Description
3-Cyclopropylhexan-1-amine is an organic compound characterized by a cyclopropyl group attached to a hexane chain with an amine functional group at the terminal position. This compound is part of the cycloalkane family, which includes cyclic hydrocarbons with single bonds between carbon atoms . The presence of the cyclopropyl group introduces significant ring strain, making the compound highly reactive and of interest in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylhexan-1-amine typically involves the formation of the cyclopropyl ring followed by the introduction of the amine group. One common method is the cyclopropanation of hex-1-ene using a zinc-copper couple and diiodomethane to form 3-cyclopropylhexane. This intermediate can then be converted to this compound through reductive amination using ammonia and a reducing agent such as lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. Catalytic hydrogenation and high-pressure reactors are often employed to ensure efficient conversion and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylhexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Amides, imines, and other substituted amine derivatives.
Scientific Research Applications
3-Cyclopropylhexan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential as a pharmaceutical intermediate and its role in drug development.
Industry: Utilized in the production of polymers, catalysts, and other functional materials
Mechanism of Action
The mechanism of action of 3-Cyclopropylhexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group introduces strain, making the compound more reactive and capable of forming stable complexes with biological molecules. This reactivity can lead to the modulation of enzymatic activity or receptor binding, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler analog with a cyclopropyl group attached directly to an amine.
Cyclohexylamine: Contains a cyclohexane ring instead of a cyclopropyl group.
Hexylamine: Lacks the cyclopropyl group, making it less reactive
Uniqueness
3-Cyclopropylhexan-1-amine is unique due to the presence of both the cyclopropyl group and the hexane chain, combining the reactivity of the strained ring with the flexibility of the longer carbon chain. This combination allows for a wide range of chemical transformations and applications, distinguishing it from simpler amines and cycloalkanes .
Properties
Molecular Formula |
C9H19N |
---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
3-cyclopropylhexan-1-amine |
InChI |
InChI=1S/C9H19N/c1-2-3-8(6-7-10)9-4-5-9/h8-9H,2-7,10H2,1H3 |
InChI Key |
GKUHPHHNPWGCRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCN)C1CC1 |
Origin of Product |
United States |
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